molecular formula C20H25ClN2O5S B4882974 N~1~-butyl-N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide

N~1~-butyl-N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide

Número de catálogo B4882974
Peso molecular: 440.9 g/mol
Clave InChI: SMCVEDADDZXCDA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N~1~-butyl-N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide, commonly known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of drugs known as soluble guanylate cyclase (sGC) activators.

Mecanismo De Acción

BAY 41-2272 activates N~1~-butyl-N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that regulates various cellular processes, including vasodilation and inflammation. By activating N~1~-butyl-N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide, BAY 41-2272 increases the production of cGMP, leading to vasodilation and anti-inflammatory effects.
Biochemical and Physiological Effects:
BAY 41-2272 has been shown to have various biochemical and physiological effects. It has been shown to increase cGMP levels in various tissues, leading to vasodilation and anti-inflammatory effects. Additionally, BAY 41-2272 has been shown to have neuroprotective effects, reducing neuronal damage and inflammation in animal models of neurodegenerative diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

BAY 41-2272 has several advantages for lab experiments. It is a highly specific N~1~-butyl-N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide activator, which makes it a useful tool for studying the role of cGMP in various cellular processes. Additionally, BAY 41-2272 has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using BAY 41-2272 in lab experiments. It is a relatively expensive compound, which may limit its use in some studies. Additionally, it has a short half-life, which may make it difficult to study its effects over longer time periods.

Direcciones Futuras

There are several future directions for research on BAY 41-2272. One potential direction is to further investigate its neuroprotective effects and potential applications in neurodegenerative diseases. Additionally, further studies are needed to fully understand its anti-inflammatory effects and potential applications in inflammatory diseases. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of BAY 41-2272, which may lead to the development of more effective and efficient treatments.

Métodos De Síntesis

The synthesis of BAY 41-2272 involves the reaction of 4-chloroaniline, 3,4-dimethoxybenzenesulfonyl chloride, and N-butylglycine in the presence of a base. The resulting product is then purified using column chromatography. This method has been optimized to yield a high purity product with good yields.

Aplicaciones Científicas De Investigación

BAY 41-2272 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have vasodilatory effects, which makes it a potential treatment for pulmonary hypertension. Additionally, it has been shown to have anti-inflammatory effects, which makes it a potential treatment for inflammatory diseases such as rheumatoid arthritis. BAY 41-2272 has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Propiedades

IUPAC Name

N-butyl-2-(4-chloro-N-(3,4-dimethoxyphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O5S/c1-4-5-12-22-20(24)14-23(16-8-6-15(21)7-9-16)29(25,26)17-10-11-18(27-2)19(13-17)28-3/h6-11,13H,4-5,12,14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCVEDADDZXCDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.